molecular formula C18H16O4 B5739363 3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one

3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one

Cat. No. B5739363
M. Wt: 296.3 g/mol
InChI Key: MIDQBTUJMPLMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one, also known as ethylated coumarin, is a synthetic compound that belongs to the coumarin family. It is widely used in the field of scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one of the main limitations of using this compound is its relatively low stability under certain experimental conditions, such as high temperature and acidic pH.

Future Directions

There are several potential future directions for the use of 3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to explore its potential use in combination with other therapeutic agents.
In conclusion, 3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one is a synthetic compound that has shown potential therapeutic applications in various fields of scientific research. Its unique chemical properties and low toxicity make it an attractive candidate for further study and development.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one is a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The resulting product is then subjected to cyclization with acetic anhydride and a catalytic amount of sulfuric acid to form the final product. The yield of the synthesis process is typically around 60-70%.

Scientific Research Applications

3-(4-ethoxyphenyl)-8-methoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-14-9-7-12(8-10-14)15-11-13-5-4-6-16(20-2)17(13)22-18(15)19/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQBTUJMPLMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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